molecular formula AlH2OTi B12337816 CID 156594511

CID 156594511

Cat. No.: B12337816
M. Wt: 92.864 g/mol
InChI Key: PLWRPSITPUVRGV-UHFFFAOYSA-N
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Description

CID 156594511, identified as oscillatoxin E, belongs to the oscillatoxin family of natural products derived from cyanobacteria. Oscillatoxins are polyketide derivatives with diverse biological activities, including cytotoxic and antiproliferative effects . Structural characterization via GC-MS and mass spectral analysis (Figure 1 in ) confirms its molecular framework, which includes a cyclic ether core and hydroxyl/methyl substituents critical for its bioactivity .

Properties

Molecular Formula

AlH2OTi

Molecular Weight

92.864 g/mol

InChI

InChI=1S/Al.H2O.Ti/h;1H2;

InChI Key

PLWRPSITPUVRGV-UHFFFAOYSA-N

Canonical SMILES

O.[Al].[Ti]

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: Aluminum titanium oxide primarily undergoes sintering reactions during its formation. The sintering process involves the diffusion of atoms at high temperatures, leading to the formation of a dense ceramic material .

Common Reagents and Conditions: The common reagents used in the synthesis of aluminum titanium oxide are alumina (Al2O3) and titania (TiO2). The reaction conditions include high temperatures ranging from 1380°C to 1440°C .

Major Products: The major product formed from the reaction between alumina and titania is aluminum titanium oxide (Al2TiO5). The addition of stabilizers like MgO, SiO2, and ZrO2 can further enhance the properties of the final product .

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Oscillatoxin E is part of a closely related group of oscillatoxin derivatives (Figure 1 in ), including:

  • Oscillatoxin D (CID 101283546)
  • 30-Methyl-oscillatoxin D (CID 185389)
  • Oscillatoxin F (CID 156582092)
Table 1: Structural and Physicochemical Properties
Compound CID Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted LogP<sup>a</sup> Solubility (mg/mL)
Oscillatoxin E 156594511 C28H38O7 486.60 Hydroxyl at C-30, methyl at C-15 3.2 (XLOGP3) 0.24 (ESOL)
Oscillatoxin D 101283546 C27H36O7 472.57 Hydroxyl at C-30, no methyl at C-15 2.9 (XLOGP3) 0.30 (ESOL)
30-Methyl-oscillatoxin D 185389 C28H38O7 486.60 Methyl at C-30, methyl at C-15 3.8 (XLOGP3) 0.18 (ESOL)
Oscillatoxin F 156582092 C27H34O7 458.55 Hydroxyl at C-30, unsaturated sidechain 2.5 (XLOGP3) 0.35 (ESOL)

<sup>a</sup> LogP values estimated using XLOGP3 methodology .

Key Differences and Implications

Substituent Effects: The C-15 methyl group in oscillatoxin E (vs. its absence in oscillatoxin D) enhances lipophilicity (LogP 3.2 vs. 30-Methyl-oscillatoxin D (CID 185389) exhibits the highest LogP (3.8) due to dual methyl groups, correlating with reduced solubility (0.18 mg/mL) .

The hydroxyl group at C-30 in oscillatoxin E may enhance hydrogen bonding with target enzymes compared to methylated derivatives .

Analytical Differentiation :

  • LC-ESI-MS with Collision-Induced Dissociation (CID) : Source-in CID fragmentation patterns distinguish isomers like oscillatoxin E and F, which share identical molecular weights but differ in sidechain saturation (Table 1) .

Methodological Considerations

  • GC-MS and LC-ESI-MS : Used to resolve structural ambiguities in oscillatoxin derivatives (e.g., hydroxyl vs. methyl substituents) .
  • Computational Predictions : Tools like XLOGP3 and ESOL solubility models enable rapid comparison of physicochemical properties, guiding synthetic and pharmacological optimization .

Q & A

How to formulate a research question that addresses gaps in knowledge while ensuring methodological rigor?

Level : Basic
Methodological Answer :

  • Begin by conducting a systematic literature review to identify understudied aspects of CID 156594511, such as its thermodynamic stability or reaction mechanisms under varying conditions .
  • Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s scope . For example:
    • Novelty: "How does solvent polarity affect the catalytic activity of this compound compared to existing analogs?"
    • Feasibility: Ensure experimental protocols for testing are within institutional resource limits .
  • Refine the question iteratively using peer feedback to eliminate ambiguity .

What strategies ensure reproducibility in experimental design for studies involving this compound?

Level : Basic
Methodological Answer :

  • Document all variables (e.g., temperature, purity of reagents, instrumentation calibration) in the "Materials and Methods" section, adhering to guidelines for granularity .
  • Include step-by-step protocols for synthesis or characterization, specifying equipment models (e.g., NMR spectrometer specifications) .
  • Use control experiments to validate baseline conditions, such as repeating reactions under inert atmospheres .

How to systematically analyze contradictory data in studies on this compound?

Level : Advanced
Methodological Answer :

  • Conduct a meta-analysis of published datasets, comparing variables like experimental conditions or analytical techniques (e.g., HPLC vs. GC-MS) .
  • Apply error propagation models to quantify uncertainties in measurements (e.g., ±5% error in kinetic studies) .
  • Use statistical tools (e.g., ANOVA) to identify outliers or confounding factors . Example: Resolve discrepancies in reaction yields by re-evaluating solvent purity across studies .

What frameworks are optimal for structuring hypothesis-driven research on this compound?

Level : Basic
Methodological Answer :

  • Use the PICO framework (Population/Problem, Intervention/Indicator, Comparison, Outcome) for applied studies. Example:
    • Intervention: "Does UV irradiation alter the photodegradation pathway of this compound compared to thermal degradation?" .
  • For theoretical studies, adopt the PEO framework (Population, Exposure, Outcome) to define relationships between molecular structure and properties .

How to design controlled experiments to isolate variables affecting this compound’s properties?

Level : Advanced
Methodological Answer :

  • Implement a fractional factorial design to test multiple variables (e.g., pH, temperature, concentration) with minimal experimental runs .
  • Use blocking techniques to control environmental variables (e.g., humidity in crystallography studies) .
  • Validate results with orthogonal methods: e.g., corroborate spectroscopic data with computational simulations (DFT) .

Best practices for integrating interdisciplinary approaches in this compound research?

Level : Advanced
Methodological Answer :

  • Combine synthetic chemistry with computational modeling to predict reaction pathways. For example, use Gaussian software to simulate transition states .
  • Leverage aggregated search strategies to collate data from diverse domains (e.g., toxicology databases, crystallographic repositories) .
  • Tailor communication for interdisciplinary journals by contextualizing findings for both chemists and materials scientists .

How to conduct a literature review that critically evaluates prior studies on this compound?

Level : Basic
Methodological Answer :

  • Use Boolean search terms in scientific databases (e.g., "this compound AND synthesis NOT industrial") to filter irrelevant results .
  • Critically appraise sources using the CRAAP test (Currency, Relevance, Authority, Accuracy, Purpose). Example: Prioritize peer-reviewed articles over conference abstracts .
  • Map contradictions in literature using a matrix comparing methodologies, results, and limitations .

Ethical considerations in data collection and authorship for this compound studies?

Level : Basic
Methodological Answer :

  • Obtain ethical approval for studies involving human-derived materials (e.g., enzyme assays using blood samples) .
  • Follow ICMJE guidelines for authorship: define contributions (e.g., "X designed experiments; Y analyzed data") to avoid ghost authorship .
  • Disclose funding sources and conflicts of interest (e.g., corporate sponsorship for catalytic applications) .

How to validate analytical methods for characterizing this compound?

Level : Advanced
Methodological Answer :

  • Perform spike-and-recovery experiments to assess accuracy (e.g., 95–105% recovery in HPLC quantification) .
  • Compare results with certified reference materials (CRMs) for calibration .
  • Document precision via inter-day and intra-day reproducibility tests (e.g., %RSD < 2%) .

Effective strategies for presenting complex datasets in this compound publications?

Level : Advanced
Methodological Answer :

  • Use supplementary materials for raw data (e.g., crystallographic .cif files) while summarizing key trends in main figures .
  • Employ visualization tools (e.g., heatmaps for structure-activity relationships) to highlight patterns .
  • Adhere to journal-specific formatting for tables, ensuring units follow SI conventions .

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